7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an amino group and a propyl side chain, which contribute to its unique chemical properties and potential biological activities.
The compound can be synthesized through various organic reactions involving isoquinoline derivatives. It has been explored in medicinal chemistry for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the broader category of alkaloids, which are naturally occurring compounds that often have significant pharmacological effects.
The synthesis of 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Technical details regarding specific reaction conditions can vary widely based on the chosen synthetic pathway. For example, one method may involve a condensation reaction followed by reduction steps to achieve the desired product.
The molecular structure of 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one can be represented as follows:
The structure features a dihydroisoquinoline core with an amino group at position 7 and a propyl group at position 2.
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which provide insight into its molecular configuration and confirm its identity.
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one participates in various chemical reactions typical for isoquinoline derivatives. Some notable reactions include:
Technical details regarding these reactions depend on the specific conditions employed, including catalysts and solvents.
The mechanism of action for 7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one is primarily explored in pharmacological contexts. It is believed to interact with neurotransmitter systems in the brain, particularly those related to dopamine and serotonin pathways.
Data from studies suggest that this compound may function as a modulator or inhibitor of certain receptors, influencing neuronal activity and potentially offering therapeutic effects in conditions such as depression or anxiety.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into its thermal stability and behavior under varying conditions.
7-Amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one has potential applications in:
The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold bearing a 7-amino substitution relies primarily on the Castagnoli-Cushman reaction (CCR), a robust one-pot cyclocondensation strategy. This reaction efficiently couples homophthalic anhydride with imines derived from aromatic aldehydes and primary amines under optimized conditions. Recent methodological refinements have significantly enhanced the synthetic accessibility of this core structure, particularly for derivatives substituted at the C7 position. Critical parameters identified for optimal CCR efficiency include:
Table 1: Optimization of Castagnoli-Cushman Reaction Conditions for Core Synthesis
Imine Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Nitrobenzaldehyde + n-butylamine | Toluene | 110 (reflux) | 6 | 78 | [7] |
3-Fluorobenzaldehyde + propylamine | DCM | 40 | 24 | 52 | [7] |
4-Aminobenzaldehyde + propylamine | Toluene | 110 (reflux) | 8 | 65 | [1] |
Post-CCR functionalization enables installation of the 2-propyl group via N-alkylation. This is typically achieved using propyl iodide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 60-80°C. Alternatively, reductive amination protocols employing propionaldehyde and sodium cyanoborohydride offer milder conditions suitable for acid-sensitive derivatives synthesized via CCR [1] [8]. For the critical 7-amino group, two main strategies exist: 1) Direct CCR using imines derived from 4-aminobenzaldehyde (requiring protection/deprotection sequences to prevent side reactions), or 2) Post-cyclization modification of a 7-nitro intermediate (installed via CCR using 4-nitrobenzaldehyde) via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂) [1] [7]. The latter strategy often proves more efficient for obtaining high-purity 7-amino derivatives like the target compound.
The 7-amino group of the 2-propyl-3,4-dihydroisoquinolin-1(2H)-one scaffold presents a versatile handle for structural diversification, profoundly influencing physicochemical and biological properties. Key derivatization approaches include:
Simultaneously, the 2-propyl group can be modified to modulate steric bulk and lipophilicity:
Table 2: Impact of 7-Substituents on Physicochemical and Biological Properties
7-Substituent (R) | logP | Water Solubility (µg/mL) | *Antioomycete EC₅₀ (µM) | σ2 Receptor Affinity (Ki, nM) |
---|---|---|---|---|
-NH₂ (Parent Amino) | 1.8 | 120 | 45.2 | 402 |
-NHCOCH₃ (Acetamido) | 2.6 | 85 | 38.7 | 311 |
-NHCOCF₃ (Trifluoroacetamido) | 3.1 | 22 | 27.5 | 255 |
-NHSO₂CH₃ (Mesylamido) | 2.0 | 95 | >100 | >1000 |
Data against *Pythium recalcitrans; Adapted from [7] and [1]
Structure-Activity Relationship (SAR) studies reveal clear trends: Electron-withdrawing amides (e.g., trifluoroacetamido) generally enhance σ2 receptor affinity and antioomycete activity compared to the parent amine, attributed to improved membrane permeability and potentially optimized hydrogen bonding. Conversely, bulky sulfonamides often diminish activity, likely due to steric clashes [7]. The propyl chain length at N2 shows an optimal zone; methyl and ethyl analogs may lack sufficient lipophilicity, while butyl or longer chains can increase metabolic instability without significant affinity gains [1].
Strategic hybridization of the 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one core with pharmacologically active scaffolds leverages synergistic effects for enhanced target engagement, particularly relevant in oncology and CNS disorders. Major hybridization strategies include:
Synthetic methodologies for hybridization depend on the partner scaffold:
These hybrids frequently demonstrate superior properties versus the parent scaffolds alone. For instance, σ2-targeted hybrids exhibit improved tumor uptake and retention in PET imaging studies compared to simpler benzamides, attributed to the combined pharmacophores optimizing lipophilicity (logP ≈ 2.0-2.5) and reducing P-glycoprotein efflux [1].
Radiolabeling of 7-amino-2-propyl-3,4-dihydroisoquinolin-1(2H)-one derivatives enables precise quantification of biodistribution, pharmacokinetics (PK), and target engagement, particularly for σ2 receptor imaging in oncology. Key techniques include:
Table 3: Radiolabeling Strategies Applied to Dihydroisoquinolinone Derivatives
Isotope | Half-Life | Labeling Method | Target Position | Application Example | Reference |
---|---|---|---|---|---|
¹⁸F | 109.8 min | Nucleophilic Substitution (¹⁸F⁻) | Fluoroethoxy side chain | σ2 Receptor PET Imaging ([¹⁸F]-26) | [1] |
¹¹C | 20.3 min | N-[¹¹C]Methylation ([¹¹C]CH₃I) | 7-Amino group, N2 | Rapid PK/BBB Penetration Studies | [4] [9] |
¹²⁵I | 59.4 days | Electrophilic Iododestannylation | Aromatic ring in benzamide hybrid | In vitro σ2 Binding Assays, SPECT | [1] [4] |
⁶⁸Ga | 68 min | Chelator Complexation (DOTA, NOTA) | Carboxylate at C4 (after derivatization) | Tumor Angiogenesis PET Imaging | [4] |
Emerging techniques focus on indirect ¹⁸F-labeling via prosthetic groups:
Radiolabeling studies revealed critical structure-distribution relationships: Optimal logP values for brain-penetrant σ2 tracers range from 2.0-2.5. Highly lipophilic tracers (logP > 3.5) show increased non-specific binding, while polar tracers (logP < 1.5) exhibit poor blood-brain barrier (BBB) penetration. While Compound [¹⁸F]-26 demonstrated specific binding in vitro, its in vivo brain uptake in rats was unexpectedly low, potentially due to efflux by P-glycoprotein or metabolism. This highlights the need for further structural refinement to minimize efflux transporter affinity while maintaining σ2 receptor binding [1].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: